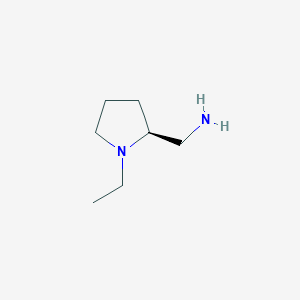

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-1-ethylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRBEYYLYRXYCG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349185 | |

| Record name | 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22795-99-9 | |

| Record name | (2S)-1-Ethyl-2-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22795-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, a chiral building block of significant interest in pharmaceutical synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its characterization.

Chemical Structure and Properties

This compound is a chiral amine with the following structure:

Caption: Chemical structure of this compound.

Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂ | [1][] |

| Molecular Weight | 128.22 g/mol | [1][] |

| Appearance | Clear colorless to faintly yellow liquid | [] |

| Boiling Point | 58-60 °C at 16 mmHg | [3] |

| Density | 0.884 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.466 | [3] |

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |

| ~2.8 - 3.2 | m | CH₂ (aminomethyl) |

| ~2.7 | m | CH (pyrrolidine ring) |

| ~2.2 - 2.5 | m | CH₂ (ethyl group) |

| ~1.6 - 2.0 | m | CH₂ (pyrrolidine ring) |

| ~1.3 - 1.6 | m | CH₂ (pyrrolidine ring) |

| ~1.1 | t | CH₃ (ethyl group) |

| (broad) | s | NH₂ |

Note: This is a representative interpretation. Actual peak assignments may vary.

¹³C NMR Data

Detailed, publicly available ¹³C NMR data for this compound is limited. Based on the structure, the following approximate chemical shifts can be expected.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment (Tentative) |

| ~60 - 70 | CH (pyrrolidine ring, adjacent to N) |

| ~50 - 60 | CH₂ (pyrrolidine ring, adjacent to N) |

| ~45 - 55 | CH₂ (ethyl group) |

| ~40 - 50 | CH₂ (aminomethyl) |

| ~20 - 30 | CH₂ (pyrrolidine ring) |

| ~20 - 30 | CH₂ (pyrrolidine ring) |

| ~10 - 20 | CH₃ (ethyl group) |

Note: These are estimated values. Experimental data is required for confirmation.

Infrared (IR) Spectroscopy

While some sources indicate that the IR spectrum conforms to the expected structure, a detailed peak list is not consistently available. The characteristic absorption bands for a primary amine and saturated alkyl groups are expected.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Primary amine |

| 2850 - 3000 | C-H stretch | Alkyl CH₂, CH₃ |

| ~1600 | N-H bend | Primary amine |

| 1450 - 1470 | C-H bend | Alkyl CH₂, CH₃ |

| 1000 - 1250 | C-N stretch | Aliphatic amine |

Mass Spectrometry (MS)

Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the racemic mixture is available.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 128 | Molecular Ion [M]⁺ |

| 98 | [M - CH₂NH₂]⁺ |

| 70 | [M - C₂H₅ - CH₂NH₂]⁺ or Pyrrolidine ring fragment |

| 28 | [C₂H₄]⁺ |

Note: Fragmentation patterns can be complex and may include other significant peaks.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 512-2048 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

FTIR Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

GC-MS Parameters:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms or equivalent).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Electron Ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Workflow Diagrams

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship of the spectroscopic techniques in structure elucidation.

Caption: General workflow for spectroscopic analysis.

Caption: Logical relationship of spectroscopic data in structure elucidation.

References

Physical and chemical properties of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physical and Chemical Properties

This compound is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably the antipsychotic and prokinetic agent Levosulpiride.[1][2][3] Its specific stereochemistry is essential for the therapeutic efficacy of the final active pharmaceutical ingredient (API).[4]

Structural and General Information

| Property | Value | Reference(s) |

| IUPAC Name | [(2S)-1-ethylpyrrolidin-2-yl]methanamine | [4] |

| Synonyms | (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine, (-)-2-(Aminomethyl)-1-ethyl-pyrrolidine, Levosulpiride impurity 1 | [4] |

| CAS Number | 22795-99-9 | [1][4][5] |

| Molecular Formula | C₇H₁₆N₂ | [4][5] |

| Molecular Weight | 128.22 g/mol | [4][5] |

| Appearance | Clear colorless to faintly yellow liquid | [3] |

Physicochemical Data

| Property | Value | Reference(s) |

| Boiling Point | 50-52 °C (lit.) | [3][5] |

| Density | 0.919 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.4670 (lit.) | [5] |

| Optical Rotation ([α]/D) | -109.0 to -95.0° (c = 1 in methanol) | [5] |

| pKa | 10.04 ± 0.40 (Predicted) | |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727). Slightly soluble in water. | [3] |

| Flash Point | 56 °C (closed cup) | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.

Synthesis of this compound via Resolution

The enantiomerically pure this compound is often obtained through the resolution of its racemic mixture. A common method involves the use of a chiral resolving agent such as D-(-)-tartaric acid.[5][6]

Protocol:

-

Diastereomeric Salt Formation: Dissolve the racemic mixture of 2-aminomethyl-1-ethylpyrrolidine in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of D-(-)-tartaric acid dissolved in the same solvent.

-

Crystallization: Allow the solution to cool, inducing the crystallization of the (S)-(-)-2-aminomethyl-1-ethylpyrrolidinium D-tartrate salt. The diastereomeric salt of the (R)-enantiomer will remain in the mother liquor.

-

Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with a strong base (e.g., sodium hydroxide) to a pH above 10.

-

Extraction: Extract the liberated this compound with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Purification: Dry the organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation.[7]

Synthesis of Levosulpiride

This compound is a key intermediate in the synthesis of Levosulpiride.[1][2]

Protocol:

-

Reaction Setup: In a reaction vessel, combine methyl 2-methoxy-5-sulfamoylbenzoate and this compound.[5]

-

Condensation: Heat the mixture to 90-100°C for approximately 5 hours under an inert atmosphere (e.g., nitrogen).[5]

-

Precipitation: After the reaction is complete, cool the mixture and add ethanol (B145695) to precipitate the Levosulpiride product.[5]

-

Isolation and Purification: Filter the solid product, wash it with cold ethanol, and dry to obtain Levosulpiride.[5] Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol.[7]

Determination of Enantiomeric Purity by HPLC

The enantiomeric purity of this compound can be determined by High-Performance Liquid Chromatography (HPLC) after pre-column derivatization.[8]

Protocol:

-

Derivatization: React the sample of 2-aminomethyl-1-ethylpyrrolidine with a derivatizing agent such as 4-nitrobenzoic acid to form diastereomeric amides.[8]

-

HPLC System: Utilize an HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Analysis: The two enantiomers, now derivatized into diastereomers, will be separated on the chiral stationary phase, allowing for the determination of the enantiomeric excess by comparing the peak areas.

Mandatory Visualizations

Synthesis of Levosulpiride Workflow

Caption: Workflow for the synthesis of Levosulpiride.

Analytical Workflow for Enantiomeric Purity

Caption: Analytical workflow for enantiomeric purity determination.

Safety Information

This compound is a flammable liquid and vapor. It causes severe skin burns and eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Applications

The primary application of this compound is as a chiral building block in the pharmaceutical industry.[4] Its most notable use is in the stereoselective synthesis of Levosulpiride, where the (S)-configuration is crucial for its therapeutic activity as a dopamine (B1211576) D2 receptor antagonist.[2] It is also used in the synthesis of other fine chemicals and as an impurity standard for related pharmaceutical compounds.[3]

References

- 1. apicule.com [apicule.com]

- 2. This compound | 22795-99-9 | Benchchem [benchchem.com]

- 3. (S)-2-(Aminomethyl)-1-ethylpyrrolidine | 22795-99-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, a chiral diamine derived from the abundant natural amino acid (S)-proline, has emerged as a pivotal structural motif in the field of asymmetric organocatalysis. While proline itself is a celebrated catalyst, the strategic modifications embodied in this compound and its derivatives have unlocked enhanced reactivity and stereoselectivity in a variety of crucial carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the core mechanism of action of this catalyst scaffold, focusing on its role in key asymmetric transformations. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this powerful catalytic tool.

The fundamental catalytic prowess of pyrrolidine-based organocatalysts lies in their ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. This compound and its derivatives excel in this regard, offering a tunable and highly effective platform for a range of asymmetric reactions, including Michael additions and aldol (B89426) reactions. This guide will delve into the mechanistic underpinnings of these transformations, present quantitative data from representative studies, provide detailed experimental protocols, and visualize the catalytic cycles and transition states.

Core Catalytic Principles: Enamine and Iminium Ion Activation

The catalytic action of this compound is primarily rooted in its capacity to reversibly form key reactive intermediates with carbonyl-containing substrates. The secondary amine of the pyrrolidine (B122466) ring is the workhorse of this process, enabling two principal modes of activation:

-

Enamine Catalysis: In this mode, the catalyst reacts with a ketone or aldehyde to form a chiral enamine. This transformation enhances the nucleophilicity of the α-carbon of the carbonyl compound, turning it into a potent nucleophile that can attack a suitable electrophile. The chiral environment provided by the catalyst scaffold dictates the stereochemical outcome of this attack, leading to the formation of an enantioenriched product.

-

Iminium Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the catalyst can form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, thereby activating it for nucleophilic attack. The stereochemistry of the resulting product is again controlled by the chiral catalyst, which shields one face of the iminium ion, directing the incoming nucleophile to the other.

The versatility of this compound is further expanded through its derivatization, particularly at the primary amine of the aminomethyl group. The introduction of hydrogen-bond-donating moieties, such as thiourea (B124793) or sulfonamide groups, gives rise to bifunctional organocatalysts . These catalysts can simultaneously activate both the nucleophile (via enamine formation) and the electrophile (through hydrogen bonding), leading to highly organized and stereoselective transition states. This dual activation strategy often results in superior catalytic efficiency and stereoselectivity.

Asymmetric Michael Addition: A Case Study

The asymmetric Michael addition, a cornerstone of C-C bond formation, serves as an excellent example of the catalytic efficacy of this compound derivatives. In this reaction, a nucleophile, typically a ketone, adds to an α,β-unsaturated compound, such as a nitroolefin. Bifunctional thiourea catalysts derived from this compound have proven to be particularly effective in this transformation.

Catalytic Cycle and Proposed Transition State

The catalytic cycle for the asymmetric Michael addition of a ketone to a nitroolefin, catalyzed by a bifunctional thiourea derivative of this compound, is illustrated below. The reaction proceeds via an enamine intermediate, with the thiourea moiety activating the nitroolefin through hydrogen bonding.

An In-depth Technical Guide to (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: Discovery and History

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a chiral synthetic intermediate of significant importance in the pharmaceutical industry. Its unique stereochemistry makes it a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), most notably the antipsychotic drug Levosulpiride (B1682626). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and resolution are presented, along with its role in the synthesis of Levosulpiride.

Introduction

This compound, a substituted pyrrolidine (B122466) derivative, has emerged as a valuable chiral building block in asymmetric synthesis.[1] Its structural features, including a stereocenter at the C2 position of the pyrrolidine ring, make it an ideal starting material for the enantioselective synthesis of complex molecules. The primary application of this compound lies in the pharmaceutical sector, where it serves as a key intermediate in the production of Levosulpiride, the levorotatory enantiomer of Sulpiride (B1682569), which exhibits greater pharmacological activity and fewer side effects than its racemic counterpart.[2][3]

Discovery and History

The precise date of discovery and the individual credited with the first synthesis of this compound are not well-documented in publicly available literature. The compound's emergence is closely tied to the broader exploration of chiral pyrrolidine scaffolds for pharmaceutical development during the late 20th century.[4] Early patents related to the synthesis of 2-aminomethyl-1-ethylpyrrolidine date back to the 1970s, with a focus on producing the racemic mixture for use as an intermediate in the synthesis of drugs like Sulpiride.[5][6] Subsequent research efforts were directed towards developing efficient methods for resolving the racemic mixture and for the asymmetric synthesis of the desired (S)-enantiomer to support the development of enantiomerically pure drugs like Levosulpiride.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆N₂ | [7] |

| Molecular Weight | 128.22 g/mol | [7] |

| Appearance | Clear colorless to faintly yellow liquid | [7] |

| Boiling Point | 50-52 °C | [7] |

| Density | 0.919 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.4670 | [7] |

| Optical Activity ([α]/D) | -109.0 to -95.0° (c = 1 in methanol) | [7] |

| Flash Point | 57.2 °C (closed cup) | [7] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727). Slightly soluble in water. | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Available | [8][9][10] |

| ¹³C NMR | Available | [8][11] |

| IR (Infrared) | Available | [8] |

| MS (Mass Spectrometry) | Available | [12] |

Synthesis and Manufacturing

The synthesis of this compound can be broadly categorized into two main approaches: the resolution of a racemic mixture of 2-aminomethyl-1-ethylpyrrolidine and the asymmetric synthesis starting from a chiral precursor.

Synthesis of Racemic 2-Aminomethyl-1-ethylpyrrolidine

An early and notable method for the synthesis of the racemic compound is the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine.

Enantiomeric Resolution

The separation of the desired (S)-enantiomer from the racemic mixture is a critical step for its use in chiral drug synthesis. Two prominent methods for resolution are classical resolution with a chiral acid and enzymatic resolution.

This method involves the formation of diastereomeric salts with a chiral resolving agent, such as D-(-)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

A more modern and efficient approach involves the use of lipases for the enantioselective acylation of the racemic amine. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted, which can then be separated.[13]

Asymmetric Synthesis

Asymmetric synthesis provides a more direct route to the enantiomerically pure compound, often starting from a chiral precursor like (S)-proline.[14]

Experimental Protocols

Electrolytic Reduction of 1-ethyl-2-nitromethylenepyrrolidine

This protocol is based on a patented method for producing the racemic amine.[15]

-

Apparatus: An electrolytic cell with a copper cathode and a palladium anode, separated by a porous cylinder.

-

Catholyte: A solution of 1.56 g of 1-ethyl-2-nitromethylenepyrrolidine in 70 ml of a 2 N aqueous sodium carbonate solution and 30 ml of methanol.

-

Anolyte: 50 ml of a saturated aqueous sodium carbonate solution.

-

Procedure:

-

Assemble the electrolytic apparatus.

-

Add the anolyte and catholyte to their respective chambers.

-

Pass carbon dioxide through the catholyte solution and conduct a pre-electrolysis for several minutes.

-

Add the 1-ethyl-2-nitromethylenepyrrolidine to the cathode chamber.

-

Apply a current of 1 ampere for 2.5 hours with continuous stirring at 20-23 °C, while passing carbon dioxide through the catholyte.

-

Upon completion, the product, 2-aminomethyl-1-ethylpyrrolidine, can be isolated and purified by standard workup procedures, yielding an oily product.

-

Enzymatic Resolution of Racemic 2-aminomethyl-1-ethylpyrrolidine

This protocol is adapted from a patent describing a lipase-mediated resolution.[13]

-

Reactants: Racemic 2-(aminomethyl)-1-ethylpyrrolidine, benzyl (B1604629) acetate, and a lipase (e.g., from Pseudomonas cepacia).

-

Solvent: Acetonitrile.

-

Procedure:

-

Combine the racemic amine, benzyl acetate, and lipase in acetonitrile.

-

Stir the mixture at room temperature for a duration ranging from 24 to 172 hours, monitoring the reaction progress.

-

Once the desired degree of conversion is achieved, evaporate the solvent to dryness.

-

Isolate and purify the unreacted (S)-2-(aminomethyl)-1-ethylpyrrolidine by vacuum distillation, collecting the fraction at 40-45 °C and 10 mmHg.

-

Synthesis of Levosulpiride from this compound

This protocol outlines the condensation reaction to form Levosulpiride.[2][13]

-

Reactants: 143 g of (S)-2-(aminomethyl)-1-ethylpyrrolidine and 260 g of methyl 2-methoxy-5-sulfamoylbenzoate.

-

Solvent: 1040 ml of n-butanol.

-

Procedure:

-

Reflux the mixture of reactants in n-butanol for 20 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with a solution of 115 g of concentrated hydrochloric acid in 1040 ml of water.

-

Alkalinize the aqueous phase with approximately 95 g of concentrated ammonia.

-

Filter the resulting precipitate and dry to obtain Levosulpiride.

-

The product can be further purified by recrystallization from an alcohol such as methanol or ethanol.

-

Applications in Drug Development

The primary and most significant application of this compound is as a key starting material in the synthesis of Levosulpiride.[16] Levosulpiride is a substituted benzamide (B126) antipsychotic that acts as a selective antagonist of dopamine (B1211576) D2 receptors. Its use is preferred over racemic sulpiride due to its improved therapeutic profile. The specific (S)-configuration of the aminomethyl-1-ethylpyrrolidine moiety is crucial for the desired pharmacological activity of Levosulpiride.[2]

Conclusion

This compound stands as a testament to the importance of chiral chemistry in modern drug development. While its own discovery is not attributed to a single breakthrough moment, its history is interwoven with the advancements in asymmetric synthesis and the pursuit of safer, more effective pharmaceuticals. The synthetic routes, particularly the enzymatic resolution, highlight the evolution of efficient and selective chemical manufacturing processes. This technical guide provides a foundational understanding of this critical intermediate for professionals engaged in pharmaceutical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of levosulpiride | Semantic Scholar [semanticscholar.org]

- 4. A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Patent 1775347 [data.epo.org]

- 5. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 6. CA1090285A - Process for producing 2-aminomethyl-1- ethylpyrrolidine - Google Patents [patents.google.com]

- 7. This compound 96 22795-99-9 [sigmaaldrich.com]

- 8. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) 1H NMR spectrum [chemicalbook.com]

- 10. (R)-(+)-2-AMINOMETHYL-1-ETHYLPYRROLIDINE(22795-97-7) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]

- 14. KR20020092123A - Method of preparing levosulpiride and intermediates used therein - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

- 16. apicule.com [apicule.com]

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: A Comprehensive Structural and Conformational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. The stereochemistry and conformational behavior of substituted pyrrolidines significantly influence their interaction with biological targets. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, with its stereocenter at the C2 position and flexible side chains, presents a compelling case for detailed structural elucidation. Understanding its preferred three-dimensional arrangements is critical for rational drug design and the development of stereoselective synthetic methodologies.

This guide explores the key structural features of this compound, including its bond lengths, bond angles, and, most importantly, the puckering of the five-membered ring and the orientation of its substituents.

Structural Analysis

The definitive method for determining the precise three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. While a specific crystal structure for this compound (COD ID 2202452) is referenced in the Crystallography Open Database, the detailed crystallographic data (CIF file) is not publicly accessible. However, based on the known geometries of similar substituted pyrrolidines, a theoretical model of its structural parameters can be constructed.

Tabulated Structural Data (Theoretical)

The following table summarizes the expected bond lengths and angles for this compound based on standard values for similar chemical environments. These values provide a baseline for understanding the molecule's geometry.

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths | ||

| C-C (ring) | ~1.53 Å | |

| C-N (ring) | ~1.47 Å | |

| C-C (side chain) | ~1.52 Å | |

| C-N (side chain) | ~1.47 Å | |

| N-C (ethyl) | ~1.47 Å | |

| C-H | ~1.09 Å | |

| N-H | ~1.01 Å | |

| Bond Angles | ||

| C-C-C (ring) | ~104° | |

| C-N-C (ring) | ~109° | |

| N-C-C (ring) | ~105° | |

| C-C-N (side chain) | ~112° | |

| H-N-H (amine) | ~107° | |

| Torsional Angles | ||

| C5-N1-C2-C3 | Variable (defines ring pucker) | |

| N1-C2-Cα-N2 | Variable (defines side chain orientation) |

Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. These conformations arise from the staggering of C-H bonds on adjacent atoms to relieve torsional strain. For a monosubstituted pyrrolidine, the two primary low-energy conformations are the "envelope" (E) and "twist" (T) forms. The position of the substituent (axial or equatorial) further defines the conformational landscape.

Pyrrolidine Ring Puckering

The puckering of the pyrrolidine ring in this compound is the most critical aspect of its conformational analysis. The two primary envelope conformations involve one atom being out of the plane of the other four. For a 2-substituted pyrrolidine, the key conformations are the endo (C3-exo) and exo (C3-endo) puckers, which describe the puckering of the C3 atom relative to the C2 substituent.

The relative energies of these conformers are influenced by steric and electronic effects of the substituents on the ring. The bulky 1-ethyl and 2-aminomethyl groups will play a significant role in determining the most stable conformation.

Side Chain Conformation

The orientation of the aminomethyl and ethyl side chains relative to the pyrrolidine ring also contributes to the overall conformation. Rotation around the C2-Cα and N1-C(ethyl) bonds will lead to various rotamers. The preferred conformation will minimize steric hindrance between the side chains and the ring.

Computational Modeling and NMR Spectroscopy

In the absence of a definitive crystal structure, a combination of computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful approach for elucidating the conformational preferences of this compound in solution.

-

Computational Modeling: Quantum mechanical calculations can be used to determine the geometries and relative energies of the different possible conformers.

-

NMR Spectroscopy: Advanced NMR techniques, such as the analysis of coupling constants (3JHH) and Nuclear Overhauser Effect (NOE) data, can provide experimental evidence for the predominant conformation in solution.

Based on studies of similar N-alkyl-2-substituted pyrrolidines, it is anticipated that the conformer which places the bulky substituents in a pseudo-equatorial position to minimize steric interactions will be the most populated.

Experimental Protocols

To empirically determine the structural and conformational properties of this compound, the following experimental protocols are recommended.

Single-Crystal X-ray Diffraction

Objective: To determine the precise solid-state three-dimensional structure.

Methodology:

-

Crystallization:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., isopropanol, hexane, or a mixture thereof).

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Collect a complete set of diffraction data by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods.

-

Build an initial model of the molecule and refine the atomic positions, and thermal parameters against the experimental data.

-

The final refined structure will provide accurate bond lengths, bond angles, and torsional angles.

-

NMR Spectroscopy for Conformational Analysis

Objective: To determine the predominant conformation in solution.

Methodology:

-

Sample Preparation:

-

Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

-

-

1D NMR Spectra Acquisition:

-

Acquire high-resolution 1H and 13C NMR spectra.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in the assignment of all proton resonances.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which helps in assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensity of NOE/ROE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial information about the relative orientation of different parts of the molecule and thus its conformation.

-

-

Data Analysis:

-

Measure the 3JHH coupling constants from the high-resolution 1H spectrum. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation, providing information about the ring pucker.

-

Analyze the NOESY/ROESY data to identify key through-space interactions that are characteristic of specific conformations. For example, an NOE between a proton on the ethyl group and a proton on the pyrrolidine ring can define the orientation of the ethyl group.

-

Visualizations

Logical Workflow for Structural and Conformational Analysis

Caption: A logical workflow for the comprehensive structural and conformational analysis.

Pyrrolidine Ring Puckering Conformations

Caption: The dynamic equilibrium between the primary ring pucker conformations.

Conclusion

The structural and conformational properties of this compound are fundamental to its utility in medicinal chemistry and organic synthesis. While a definitive experimental structure is not publicly available, this guide provides a robust theoretical framework for understanding its three-dimensional nature, based on the well-established principles of pyrrolidine chemistry. The detailed experimental protocols for X-ray crystallography and NMR spectroscopy offer a clear path for researchers to obtain empirical data. The combination of these experimental techniques with computational modeling will ultimately provide a complete picture of the conformational landscape of this important chiral building block, facilitating the design of novel molecules with enhanced biological activity and selectivity.

An In-depth Technical Guide to the Chiral Properties of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a crucial chiral building block in modern organic and medicinal chemistry. Its stereospecific structure is paramount in the synthesis of enantiomerically pure pharmaceuticals, most notably the antipsychotic drug Levosulpiride (B1682626).[1][2] This technical guide provides a comprehensive overview of the chiral properties of this compound, including its physicochemical and chiroptical properties. Detailed experimental protocols for its synthesis, resolution, and chiral analysis are presented, alongside its applications in asymmetric synthesis. This document aims to serve as a valuable resource for researchers and professionals engaged in the development of chiral molecules.

Physicochemical and Chiroptical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[3] It is a chiral molecule due to the stereocenter at the C2 position of the pyrrolidine (B122466) ring. The (S)-configuration is essential for its primary application in the synthesis of Levosulpiride.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂ | [3] |

| Molecular Weight | 128.22 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 58-60 °C at 16 mmHg | [4] |

| Density | 0.919 g/mL at 25 °C | [3] |

| Solubility | Soluble in water, chloroform, and methanol (B129727) | [3] |

Table 2: Chiroptical Properties of this compound

| Property | Value | Conditions | Reference |

| Specific Rotation [α] | -94.0° to -97.0° | c = 0.9 in CHCl₃ | |

| Enantiomeric Purity | ≥98.5% | Commercially available samples | [1] |

Synthesis and Enantiomeric Resolution

The enantiomerically pure this compound is most commonly obtained through the resolution of its racemic mixture. Both classical chemical resolution and enzymatic methods have been successfully employed.

Chemical Resolution using D-(-)-Tartaric Acid

A widely used method for obtaining the (S)-enantiomer is through diastereomeric salt formation with a chiral resolving agent, such as D-(-)-tartaric acid.[1]

Logical Workflow for Chemical Resolution

Caption: Workflow for the chemical resolution of racemic 2-Aminomethyl-1-ethylpyrrolidine.

Experimental Protocol: Chemical Resolution

-

Salt Formation: Dissolve racemic 2-Aminomethyl-1-ethylpyrrolidine in a suitable solvent (e.g., ethanol). Add a solution of D-(-)-tartaric acid in the same solvent.

-

Crystallization: Allow the mixture to stand, promoting the crystallization of the less soluble diastereomeric salt, (S)-2-Aminomethyl-1-ethylpyrrolidine-D-tartrate.

-

Isolation: Isolate the crystals by filtration. The mother liquor will be enriched in the (R)-enantiomer.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to liberate the free (S)-amine.

-

Extraction and Purification: Extract the (S)-amine with an organic solvent and purify by distillation under reduced pressure.[1][2]

Enzymatic Resolution

An alternative, highly selective method involves the use of lipases for the kinetic resolution of the racemic amine.[2]

Logical Workflow for Enzymatic Resolution

Caption: Workflow for the enzymatic resolution of 2-Aminomethyl-1-ethylpyrrolidine.

Experimental Protocol: Enzymatic Resolution

-

Reaction Setup: In a suitable vessel, combine racemic 2-Aminomethyl-1-ethylpyrrolidine, an acyl donor (e.g., benzyl acetate), and a lipase (e.g., from Pseudomonas cepacia, Pseudomonas fluorescens, or Candida rugosa) in an organic solvent such as acetonitrile.[2][5]

-

Enzymatic Reaction: Stir the mixture at a controlled temperature. The lipase will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.[2]

-

Reaction Monitoring: Monitor the reaction progress to achieve the desired conversion (typically around 50%).

-

Separation: After the reaction, separate the unreacted (S)-amine from the acylated (R)-amine. This can be achieved by distillation under vacuum, collecting the (S)-amine fraction at 40-45 °C at 10 mmHg.[2][5]

-

Recovery of (R)-enantiomer (Optional): The (R)-amide can be hydrolyzed to recover the (R)-amine.[5]

Determination of Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the enantiomeric purity of this compound. Due to the lack of a strong chromophore, pre-column derivatization is often employed.[6]

Logical Workflow for Chiral HPLC Analysis

Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

Experimental Protocol: Chiral HPLC with Pre-column Derivatization [6]

-

Derivatization: React the amine sample with a derivatizing agent such as 4-nitrobenzoic acid to introduce a chromophore and create diastereomers that are more easily separated.

-

HPLC System: Utilize an HPLC system equipped with a UV detector.

-

Chiral Column: Employ a chiral stationary phase, for example, a Chiralcel OD-H column (250 x 4.6 mm).

-

Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and ethanol (B145695) (e.g., 98:2, v/v) with a small amount of an amine modifier like triethylamine (B128534) (e.g., 0.2%).

-

Flow Rate: Set the flow rate to approximately 1.0 mL/min.

-

Detection: Monitor the elution of the derivatized enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Quantification: Calculate the enantiomeric purity based on the integrated peak areas of the two enantiomers.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral synthon for the synthesis of pharmaceuticals.

Synthesis of Levosulpiride

Levosulpiride, the (S)-enantiomer of sulpiride, is a widely used antipsychotic and prokinetic agent. Its synthesis relies on the stereochemical integrity of this compound.[1][3]

Synthetic Pathway to Levosulpiride

Caption: Synthetic pathway for Levosulpiride.

Experimental Protocol: Synthesis of Levosulpiride [2][5]

-

Reaction: A mixture of this compound (e.g., 143 g) and methyl 2-methoxy-5-sulfamoylbenzoate (e.g., 260 g) in a suitable solvent like n-butanol (e.g., 1040 ml) is refluxed for an extended period (e.g., 20 hours).[2][5]

-

Work-up: After cooling, the reaction mixture is subjected to an acid-base work-up. This typically involves extraction with an acidic aqueous solution (e.g., concentrated HCl in water), followed by basification of the aqueous phase with a base like concentrated ammonia (B1221849) to precipitate the product.[2][5]

-

Isolation and Purification: The precipitated Levosulpiride is collected by filtration, dried, and can be further purified by recrystallization from an alcohol such as methanol or ethanol to yield the final product. A molar yield of 75% has been reported for this process.[2]

Chiral Ligand in Asymmetric Catalysis

This compound can also serve as a bidentate chiral ligand in transition metal-catalyzed asymmetric reactions. The two nitrogen atoms can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations.[7][8] While specific, high-yield examples with this exact ligand are not extensively detailed in readily available literature, its structural motif is common in highly effective organocatalysts and ligands for reactions such as aldol, Mannich, and Michael additions.[9]

Conclusion

This compound is a valuable chiral amine with significant applications in the pharmaceutical industry, particularly in the synthesis of Levosulpiride. Its chiral integrity is of utmost importance, and reliable methods for its resolution and the determination of its enantiomeric purity are well-established. The detailed protocols and data presented in this guide offer a comprehensive resource for chemists and researchers working with this important chiral building block. Further research into its applications as a chiral ligand in asymmetric catalysis could unveil new synthetic methodologies.

References

- 1. Synthesis of levosulpiride | Semantic Scholar [semanticscholar.org]

- 2. A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Patent 1775347 [data.epo.org]

- 3. benchchem.com [benchchem.com]

- 4. CA1090285A - Process for producing 2-aminomethyl-1- ethylpyrrolidine - Google Patents [patents.google.com]

- 5. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, its derivatives, and analogues, with a focus on their synthesis, pharmacological properties, and therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

This compound is a chiral amine that serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its rigid pyrrolidine (B122466) scaffold and the presence of a primary amine provide a versatile platform for the development of ligands targeting various receptors, particularly in the central nervous system (CNS).

Pharmacological Significance

Derivatives of this compound have shown significant activity as antagonists for dopamine (B1211576) D2 receptors and have been investigated as ligands for serotonin (B10506) receptors.[1][2] The stereochemistry of the core is crucial for biological activity, with the (S)-enantiomer often exhibiting higher affinity and potency.[1]

Quantitative Data on Derivatives and Analogues

The following tables summarize the quantitative pharmacological data for a selection of this compound derivatives, primarily focusing on their binding affinities for dopamine and serotonin receptors.

Table 1: Binding Affinities (Ki, nM) of Substituted Benzamide Derivatives for Dopamine D2 and D3 Receptors

| Compound | R1 | R2 | R3 | R4 | D2 Ki (nM) | D3 Ki (nM) |

| Eticlopride | Cl | OH | OMe | Et | 0.12 | 0.18 |

| Raclopride | Cl | OH | OMe | H | 1.8 | 3.5 |

| FLA 731 (-) | Br | OH | OMe | H | 0.8 | - |

| FLB 457 | Br | OH | OMe | Et | 0.026 | - |

| Amisulpride | NHSO2Et | OMe | H | H | 2.4 | 3.2 |

| Sulpiride | SO2NH2 | OMe | H | H | 26 | 13 |

Data compiled from various sources.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and for the biological assays used to evaluate their activity.

Synthesis of Substituted N-[((S)-1-Ethylpyrrolidin-2-yl)methyl]benzamides

General Procedure:

A solution of a substituted benzoic acid (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) is treated with oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of this compound (1.1 eq.) and triethylamine (B128534) (1.5 eq.) in anhydrous DCM at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired substituted N-[((S)-1-Ethylpyrrolidin-2-yl)methyl]benzamide.[1]

Radioligand Binding Assay for Dopamine D2 Receptors

Membrane Preparation:

Rat striatal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4 °C. The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4 °C. The resulting pellet is resuspended in fresh buffer and centrifuged again. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

Binding Assay:

The binding assay is performed in a final volume of 250 µL. To each well of a 96-well plate, the following are added:

-

50 µL of assay buffer

-

50 µL of [3H]-Spiperone (a radioligand for D2 receptors) at a final concentration of 0.1-0.5 nM

-

50 µL of the test compound at various concentrations

-

100 µL of the membrane preparation

For the determination of non-specific binding, 10 µM of unlabeled haloperidol (B65202) is used. The plates are incubated at 25 °C for 90 minutes. The reaction is terminated by rapid filtration through GF/B glass fiber filters using a cell harvester. The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values are determined by non-linear regression analysis of the competition binding data, and the Ki values are calculated using the Cheng-Prusoff equation.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

Caption: Dopamine D2 receptor antagonist signaling pathway.

Caption: General experimental workflow for drug discovery.

References

Theoretical Framework for the Analysis of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a chiral building block of significant interest in pharmaceutical synthesis. A thorough understanding of its conformational landscape, electronic properties, and intermolecular interactions is crucial for optimizing its application in drug design and development. This technical guide provides a comprehensive overview of the theoretical approaches that can be employed to characterize this molecule. While dedicated in-depth theoretical studies on this specific compound are not extensively available in current literature, this document outlines a robust framework for such investigations, drawing upon established computational chemistry protocols. We present available physicochemical data and computed properties, propose detailed methodologies for theoretical analysis, and illustrate key workflows using logical diagrams.

Introduction

This compound is a versatile chiral amine used as a synthon in the preparation of various pharmaceutical compounds.[1] Its stereochemistry and reactive functional groups—a primary amine and a tertiary amine within a pyrrolidine (B122466) ring—make it a valuable component for creating complex molecular architectures with specific biological activities. Theoretical and computational studies provide a powerful avenue to explore the molecular properties that govern its reactivity, enantioselectivity, and interactions with biological targets. Such studies can elucidate conformational preferences, electronic charge distribution, and potential binding modes, thereby accelerating the drug discovery process.

This guide serves as a foundational resource for researchers initiating theoretical investigations on this compound. It summarizes known properties and provides a blueprint for conducting detailed computational analyses, from conformational searches to quantum chemical calculations.

Physicochemical and Computed Properties

A summary of the known physical, chemical, and computationally derived properties of this compound is presented below. This data provides a baseline for further theoretical and experimental work.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [2][3] |

| Molecular Weight | 128.22 g/mol | [2][3] |

| CAS Number | 22795-99-9 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 50-52 °C | [3] |

| Density | 0.919 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4670 | [3] |

| Optical Activity | [α]/D −109.0 to −95.0°, c = 1 in methanol | [3] |

Table 2: Computed Molecular Properties

| Property | Value | Computational Method/Source |

| Exact Mass | 128.131348519 Da | PubChem (release 2025.09.15)[2] |

| Topological Polar Surface Area | 29.3 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Proposed Methodologies for Theoretical Investigation

The following protocols outline a standard approach for a comprehensive theoretical study of this compound using computational chemistry techniques.

Conformational Analysis

A rigorous conformational search is the foundational step to identify the low-energy structures of the molecule.

Protocol:

-

Initial Structure Generation: The 3D structure of this compound can be built using molecular modeling software such as Avogadro or GaussView.

-

Force Field-Based Search: A systematic or stochastic conformational search should be performed using a molecular mechanics force field (e.g., MMFF94 or AMBER). This initial, computationally inexpensive step will generate a large pool of potential conformers.

-

Semi-Empirical Optimization: The unique conformers from the force field search should be optimized using a semi-empirical method (e.g., PM6 or PM7) to refine the geometries and energies.

-

DFT Optimization and Ranking: The low-energy conformers (e.g., within 10 kcal/mol of the global minimum) from the semi-empirical calculations should be subjected to full geometry optimization and frequency calculations using Density Functional Theory (DFT). A common level of theory for such molecules is the B3LYP functional with a 6-31G(d) or larger basis set.

-

Final Energy Refinement: Single-point energy calculations on the DFT-optimized geometries using a larger basis set (e.g., 6-311++G(d,p)) and potentially including a solvent model (e.g., PCM or SMD for water or methanol) will provide more accurate relative energies of the conformers.

Electronic Structure Analysis

Understanding the electronic properties is key to predicting reactivity.

Protocol:

-

Wavefunction Analysis: Using the optimized ground-state geometry from the conformational analysis, perform calculations to analyze the molecular orbitals (HOMO, LUMO), electrostatic potential (ESP), and partial atomic charges (e.g., Mulliken, NBO).

-

Global Reactivity Descriptors: Calculate global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index from the HOMO and LUMO energies. These descriptors provide insights into the molecule's overall reactivity.

Spectroscopic Properties Simulation

Computational methods can predict spectroscopic data, which can be compared with experimental results for validation.

Protocol:

-

NMR Spectroscopy: The nuclear magnetic shielding tensors for ¹H and ¹³C can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level. The calculated chemical shifts can then be compared to experimental spectra.

-

IR Spectroscopy: Vibrational frequencies and intensities can be computed from the frequency calculations performed during the conformational analysis. These can be used to simulate the infrared spectrum.

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the proposed theoretical studies.

Caption: Workflow for Conformational Analysis.

References

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: A Comprehensive Technical Review of its Applications in Pharmaceutical and Catalytic Fields

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a versatile chiral building block of significant interest in the pharmaceutical and chemical industries. Its rigid pyrrolidine (B122466) scaffold and the presence of both a primary and a tertiary amine group make it a valuable synthon for the construction of complex, stereochemically defined molecules. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in the synthesis of pharmaceuticals, particularly Levosulpiride (B1682626), and its use in asymmetric catalysis. This document summarizes key quantitative data, details experimental protocols for significant reactions, and provides visual representations of synthetic pathways.

Core Applications

The primary applications of this compound can be broadly categorized into two main areas:

-

Pharmaceutical Synthesis: It serves as a crucial chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its most notable application is in the production of Levosulpiride, the (S)-enantiomer of sulpiride, which is an antipsychotic and prokinetic agent.[1][2] The stereochemistry of this compound is essential for the therapeutic efficacy of the final drug product.

-

Asymmetric Catalysis: The chiral nature of this compound makes it an excellent starting material for the synthesis of various organocatalysts and chiral ligands.[3] These catalysts are employed in a range of asymmetric transformations, including aldol (B89426) reactions and Michael additions, to produce enantiomerically enriched products.

Data Presentation: Synthesis and Applications

The following tables summarize the quantitative data found in the literature for key reactions involving this compound.

Table 1: Synthesis of Levosulpiride and Related Amides

| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Conditions | Molar Yield (%) | Optical Purity (%) | Reference |

| This compound | Methyl 2-methoxy-5-sulfamoylbenzoate | Levosulpiride | n-Butanol | Reflux, 20 hours | 75 | Not Specified | [4][5] |

| This compound | Methyl ester of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | (S)-(1-ethylpyrrolidin-2-ylmethyl)-amide derivative | Methanol (B129727) | Reflux, 3 hours | 88 | >98.5 (starting material) | [6] |

| Racemic 2-Aminomethyl-1-ethylpyrrolidine | D-(-)-tartaric acid | This compound (after resolution) | Not Specified | Not Specified | 14 (overall for Levosulpiride synthesis) | Not Specified | [7] |

Table 2: Electrolytic Synthesis of 2-Aminomethyl-1-ethylpyrrolidine

| Starting Material | Cathode | Reaction Conditions | Yield (%) | Reference |

| 1-ethyl-2-nitromethylenepyrrolidine | Copper plate | 1 ampere, 2.5 hours, 20°-23° C in methanol and aqueous sodium carbonate | 95 | [8] |

| 1-ethyl-2-nitromethylenepyrrolidine | Copper plate | 1 ampere, 2 hours, 20-25 °C in aqueous methanol with ammonium (B1175870) sulfate | 90 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of Levosulpiride[4][5]

Materials:

-

This compound (143 g)

-

Methyl 2-methoxy-5-sulfamoylbenzoate (260 g)

-

n-Butanol (1040 ml)

-

Concentrated hydrochloric acid (115 g)

-

Water (1040 ml)

-

Concentrated ammonia (B1221849) (approx. 95 g)

Procedure:

-

A mixture of (S)-2-(aminomethyl)-1-ethylpyrrolidine (143 g) and methyl 2-methoxy-5-sulfamoylbenzoate (260 g) in n-butanol (1040 ml) is refluxed for 20 hours.

-

The reaction mixture is then cooled to room temperature.

-

The cooled mixture is extracted with a solution of concentrated hydrochloric acid (115 g) in water (1040 ml).

-

The aqueous phase is collected and then alkalinized with concentrated ammonia (about 95 g).

-

The resulting product precipitates and is filtered and dried.

-

This procedure yields 277 g of Levosulpiride (75% molar yield).

-

The product can be further purified by recrystallization from an alcohol such as methanol or ethanol (B145695) if desired.

Protocol 2: Synthesis of (S)-(1-ethylpyrrolidin-2-ylmethyl)-amide of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid[6]

Materials:

-

This compound (1.28 g, 0.01 mol, optical purity ≥ 98.5%)

-

Methyl ester of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (3.19 g, 0.01 mol)

-

Methanol (30 ml)

-

Activated charcoal

-

Cold water

Procedure:

-

This compound (1.28 g, 0.01 mol) is added to a solution of the methyl ester (3.19 g, 0.01 mol) in methanol (30 ml).

-

The mixture is heated at reflux for 3 hours.

-

The reaction mixture is then cooled and diluted with cold water.

-

The solution is purified with activated charcoal.

-

The purified solution is left for 7-8 hours at 0°C to allow for crystallization.

-

The crystalline precipitate is filtered off, washed with cold water, and dried to yield 3.65 g (88%) of the crude product.

Protocol 3: Electrolytic Synthesis of 2-Aminomethyl-1-ethylpyrrolidine[8]

Apparatus:

-

200 ml glass beaker

-

Porous unglazed cylinder (40 mm diameter × 140 mm length)

-

Copper plate cathode (40 × 180 mm²)

-

Palladium plate anode (30 × 40 mm²)

Materials:

-

1-ethyl-2-nitromethylenepyrrolidine (1.56 g)

-

Saturated aqueous sodium carbonate solution (50 ml)

-

2 N aqueous sodium carbonate solution (70 ml)

-

Methanol (30 ml)

-

Carbon dioxide gas

Procedure:

-

The porous unglazed cylinder is placed inside the 200 ml glass beaker.

-

50 ml of a saturated aqueous sodium carbonate solution is added to the anode chamber (inside the porous cylinder).

-

70 ml of a 2 N aqueous sodium carbonate solution and 30 ml of methanol are added to the cathode chamber (the glass beaker).

-

Pre-electrolysis is carried out for several minutes while passing carbon dioxide through the catholyte solution.

-

1.56 g of powdered 1-ethyl-2-nitromethylenepyrrolidine is added to the cathode chamber.

-

A current of 1 ampere is applied for 2.5 hours with stirring at 20°-23° C, while continuing to pass carbon dioxide through the catholyte solution.

-

After the electrolysis, the product is isolated to obtain 1.22 g of oily 2-aminomethyl-1-ethylpyrrolidine (95% yield).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key synthetic pathways and logical relationships involving this compound.

Caption: Synthetic pathway for Levosulpiride.

Caption: Core applications overview.

Caption: Derivatization for asymmetric catalysis.

Conclusion

This compound is a cornerstone chiral building block with significant applications in both the pharmaceutical and fine chemical industries. Its utility as a key intermediate in the synthesis of Levosulpiride highlights the importance of stereochemistry in drug design and efficacy. Furthermore, its role as a precursor to a variety of organocatalysts and chiral ligands underscores its value in the development of efficient and selective asymmetric transformations. The data and protocols presented in this guide provide a valuable resource for researchers and professionals working in drug development and chemical synthesis, facilitating the exploration of new applications and the optimization of existing processes involving this versatile chiral amine.

References

- 1. apicule.com [apicule.com]

- 2. alfachemic.com [alfachemic.com]

- 3. labshake.com [labshake.com]

- 4. A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Patent 1775347 [data.epo.org]

- 5. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]

- 6. staff.najah.edu [staff.najah.edu]

- 7. Synthesis of levosulpiride | Semantic Scholar [semanticscholar.org]

- 8. prepchem.com [prepchem.com]

- 9. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a valuable chiral amine that primarily serves as a versatile building block in the field of asymmetric synthesis. Its inherent chirality, stemming from the pyrrolidine (B122466) ring, makes it an excellent scaffold for the construction of more complex chiral organocatalysts and ligands. While its direct application as a chiral ligand is not extensively documented in academic literature, its derivatives have proven to be highly effective in a variety of stereoselective transformations, including Michael additions and aldol (B89426) reactions. These reactions are fundamental in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where the biological activity and safety of a drug can be highly dependent on its stereochemistry.[1][2]

This document provides detailed application notes on the use of this compound as a precursor for the synthesis of advanced organocatalysts and outlines protocols for their application in asymmetric synthesis.

Application as a Chiral Building Block

The primary application of this compound is in the synthesis of more complex chiral catalysts. The amino group provides a reactive handle for the introduction of various functional groups, leading to the creation of bifunctional catalysts. A common strategy involves the protection of the pyrrolidine nitrogen with a Boc group to give (S)-1-Boc-2-(aminomethyl)pyrrolidine, which is then further functionalized.

Synthesis of Bifunctional Thiourea (B124793) Organocatalysts

Bifunctional organocatalysts combining a Lewis basic pyrrolidine moiety with a hydrogen-bond-donating thiourea group are highly effective in asymmetric synthesis.[1][3] The pyrrolidine nitrogen can activate a nucleophile through enamine formation, while the thiourea moiety activates the electrophile via hydrogen bonding.

Experimental Workflow for Catalyst Synthesis:

Caption: Synthesis of a bifunctional thiourea organocatalyst.

Protocol 1: Synthesis of a Bifunctional Thiourea Organocatalyst

-

Preparation of Isothiocyanate: To a solution of an appropriate aniline (B41778) derivative in a suitable solvent (e.g., dichloromethane), add thiophosgene (B130339) or a related reagent at 0 °C. The reaction is typically stirred for several hours at room temperature. After completion, the solvent is removed under reduced pressure to yield the crude isothiocyanate, which can be used without further purification.

-

Coupling Reaction: Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane. To this solution, add the prepared isothiocyanate (1.0 eq). The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Purification: The solvent is evaporated, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the Boc-protected bifunctional thiourea catalyst.

-

Deprotection: The Boc-protected catalyst is dissolved in dichloromethane, and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature until the deprotection is complete. The solvent and excess TFA are removed under reduced pressure to yield the final bifunctional thiourea organocatalyst.

Application in Asymmetric Michael Addition

These bifunctional thiourea catalysts are particularly effective in promoting the asymmetric Michael addition of ketones to nitroolefins, a key carbon-carbon bond-forming reaction. The resulting γ-nitro carbonyl compounds are versatile intermediates for the synthesis of valuable chiral molecules like γ-amino acids.

Catalytic Cycle for Asymmetric Michael Addition:

Caption: Catalytic cycle for the thiourea-catalyzed Michael addition.

Protocol 2: Asymmetric Michael Addition of a Ketone to a Nitroolefin

-

To a vial containing the bifunctional thiourea organocatalyst (typically 1-20 mol%), add the nitroolefin (1.0 eq).

-

Add the anhydrous solvent (e.g., toluene, dichloromethane, or an etheral solvent).

-

Add the ketone (2.0-5.0 eq).

-

The reaction mixture is stirred at the specified temperature (ranging from -20 °C to room temperature) for the required time (typically 24-72 hours), with progress monitored by TLC.

-

Upon completion, the solvent is removed in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) mixture) to yield the pure Michael adduct.

Quantitative Data Summary:

| Catalyst Derived From (S)-1-Boc-2-(aminomethyl)pyrrolidine | Ketone | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| (S)-pyrrolidine-2-ylmethyl)carbamic acid isobutyl ester | Cyclohexanone | trans-β-nitrostyrene | Brine | RT | 24 | 97 | 97:3 | 94 |

| Prolinamide derivative | Cyclohexanone | trans-β-nitrostyrene | H₂O/EtOAc | RT | 10-14 d | 41 | 87:13 | 53 |

Data for (S)-pyrrolidine-2-ylmethyl)carbamic acid isobutyl ester is from a study on pyrrolidine-carbamate based organocatalysts. Data for the prolinamide derivative are from various studies on proline-based organocatalysis in Michael additions.[4]

Direct Application in Pharmaceutical Synthesis

While its catalytic use is primarily through derivatives, this compound is a key intermediate in the synthesis of certain pharmaceuticals. A notable example is the synthesis of Levosulpiride, an antipsychotic and prokinetic agent. In this synthesis, the chiral amine is used stoichiometrically.

Protocol 3: Synthesis of Levosulpiride

-

A mixture of (S)-2-(aminomethyl)-1-ethylpyrrolidine (143 g) and methyl 2-methoxy-5-sulfamoylbenzoate (260 g) in n-butanol (1040 ml) is refluxed for 20 hours.

-

The reaction mixture is then cooled to room temperature and extracted with a solution of concentrated hydrochloric acid (115 g) in water (1040 ml).

-

The aqueous phase is subsequently alkalinized with concentrated ammonia (B1221849) (approximately 95 g).

-

The resulting product is filtered and dried to obtain Levosulpiride (277 g, 75% molar yield).

-

If desired, the product can be recrystallized from an alcohol such as methanol (B129727) or ethanol.[5]

Conclusion

This compound is a cornerstone chiral building block for the synthesis of a diverse array of sophisticated organocatalysts. Its utility is most prominently demonstrated in the preparation of bifunctional catalysts that have shown high efficacy and stereoselectivity in important asymmetric transformations such as the Michael addition. The protocols provided herein offer a foundation for researchers to synthesize these advanced catalysts and apply them in the stereoselective synthesis of complex chiral molecules, thereby contributing to advancements in pharmaceutical development and fine chemical synthesis.

References

Application Notes: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine in Asymmetric Michael Additions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a versatile chiral building block primarily utilized in the synthesis of highly effective bifunctional organocatalysts. While not typically used directly as a catalyst, its derivatives are paramount in asymmetric Michael additions, a cornerstone of carbon-carbon bond formation in organic synthesis. These reactions are crucial for creating complex chiral molecules, including active pharmaceutical ingredients.[1]